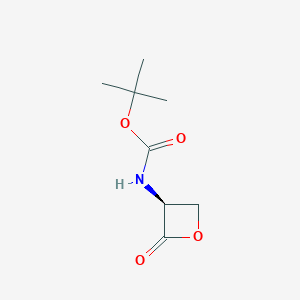

Boc-L-Serine-beta-Lactone

Overview

Description

Boc-L-Serine-beta-Lactone is a synthetic compound known for its role as a beta-lactone inhibitor. It is a cell-permeable compound with a molecular weight of 187.19 Da and a molecular formula of C8H13NO4 . This compound is often used as a precursor to tumor-selective derivatives and has significant applications in scientific research .

Mechanism of Action

Target of Action

Β-lactones, the class of compounds to which boc-l-serine-beta-lactone belongs, are known to exhibit potent bioactivity against bacteria, fungi, or human cancer cell lines .

Mode of Action

this compound is a β-lactone inhibitor . β-lactones are strained rings that are useful organic synthons and pharmaceutical warheads . The mode of action of this compound likely involves the release of the strained β-propionolactone ring conformation through various synthetic methods .

Biochemical Pathways

Β-lactones are known to be involved in diverse biosynthetic pathways, including enzymatic β-lactone ring closure via atp-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .

Pharmacokinetics

It is known to be soluble in ethanol and dmso up to 100 mm , which could potentially impact its bioavailability.

Result of Action

Β-lactones, in general, have been described to have potent bioactivity against bacteria, fungi, or human cancer cell lines .

Action Environment

It is known that this compound is unstable and solutions should be made fresh and used immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Serine-beta-Lactone typically involves the cyclization of commercially available N-Cbz-L-serine under modified Mitsunobu conditions, using a preformed complex of dimethyl azodicarboxylate and triphenylphosphine. Another method involves the preparation of beta-lactone from Boc-L-threonine through a two-step process, yielding the beta-lactone TFA salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Serine-beta-Lactone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the beta-lactone ring.

Hydrolysis: The beta-lactone ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Dimethyl azodicarboxylate and triphenylphosphine: Used in the Mitsunobu reaction for cyclization.

Acidic or basic conditions: Used for hydrolysis of the beta-lactone ring.

Major Products Formed

Hydrolysis Products: Hydrolysis of the beta-lactone ring yields serine derivatives.

Scientific Research Applications

Boc-L-Serine-beta-Lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

N-Benzyloxycarbonyl-L-Serine-beta-Lactone: Another beta-lactone inhibitor with similar properties.

Beta-Lactam Antibiotics: Compounds like penicillins and cephalosporins that also contain a beta-lactone ring and inhibit bacterial enzymes.

Uniqueness

Boc-L-Serine-beta-Lactone is unique due to its specific structure and ability to act as a precursor to tumor-selective derivatives . Its cell-permeable nature and high purity make it a valuable tool in various research fields .

Biological Activity

Boc-L-Serine-beta-Lactone is a chemical compound derived from L-serine, featuring a beta-lactone ring structure. Its unique properties allow it to serve as a significant tool in biochemical research, particularly in the study of enzyme inhibition. This article explores the biological activities of this compound, focusing on its role as an enzyme inhibitor, its synthesis, and its applications in therapeutic contexts.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₃NO₄ and includes a tert-butoxycarbonyl (Boc) protecting group attached to the serine residue. The presence of the beta-lactone ring is crucial for its biological activity, particularly in inhibiting serine hydrolases and β-lactamases.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO₄ |

| Melting Point | 120 - 124 °C |

| Boiling Point | 318 - 320 °C |

| Optical Rotation | [α]D20 = -26 ± 2 ° (C=1 in ACN) |

This compound primarily functions as an irreversible inhibitor of serine hydrolases. These enzymes are involved in various biological processes, including protein metabolism and signal transduction. The compound covalently binds to the active site serine residue of these enzymes, effectively inactivating them. This mechanism allows researchers to investigate the roles of specific serine hydrolases in cellular processes by selectively inhibiting their activity .

Additionally, this compound acts as a competitive inhibitor for β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics. By mimicking the structure of the β-lactam ring, it binds to the active site of β-lactamases, preventing them from hydrolyzing antibiotics .

Applications in Research and Industry

The compound's ability to inhibit serine hydrolases makes it valuable for various applications:

- Enzyme Mechanism Studies : It is used to elucidate enzyme mechanisms by selectively inhibiting specific enzymes.

- Drug Development : this compound serves as a precursor for synthesizing more potent inhibitors aimed at treating diseases such as cancer.

- Synthetic Chemistry : It is utilized in organic synthesis as a reagent for creating derivatives with enhanced selectivity towards specific enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits serine proteases with varying degrees of potency depending on structural modifications made to the lactone ring. This variability allows for tailored approaches in drug design .

- Synthesis of Derivatives : A study explored the synthesis of N-protected amino acids from this compound, showcasing its versatility in creating compounds with potential therapeutic applications .

- Antibiotic Resistance : Another significant finding was its role in combating antibiotic resistance by inhibiting β-lactamases, thus preserving the efficacy of β-lactam antibiotics against resistant bacterial strains .

Properties

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376803 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98541-64-1 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.